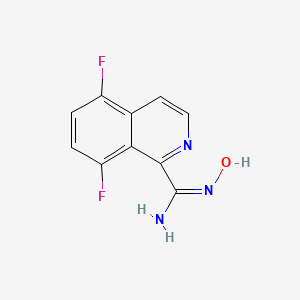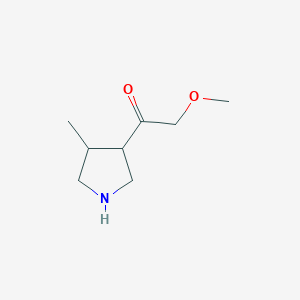![molecular formula C10H15ClO4 B13172590 Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a methoxy group and a chloro substituent. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol and a chlorinating agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted spirocyclic compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate: Similar structure but lacks the methoxy group.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: Similar spirocyclic structure but without the chloro and methoxy groups.
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: Similar structure with a propyl group instead of a methoxy group.
Uniqueness
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15ClO4 |
|---|---|
Poids moléculaire |
234.67 g/mol |
Nom IUPAC |
methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-4-3-5-9(6-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
Clé InChI |
PBJHPSNWQDCZQX-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC2(C1)C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


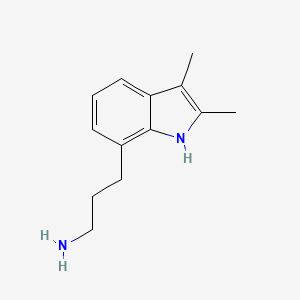
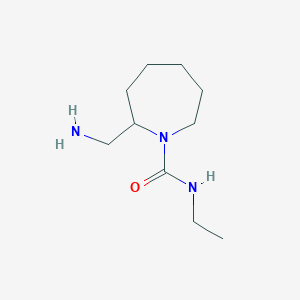
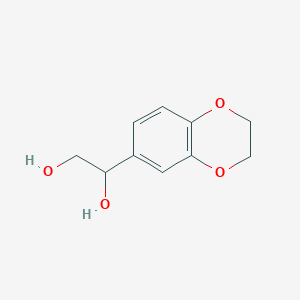

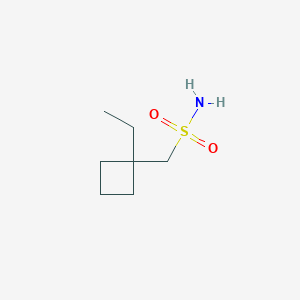
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
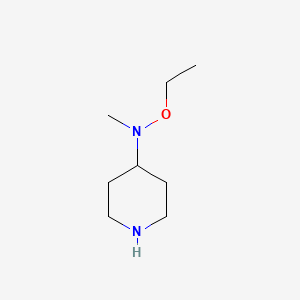
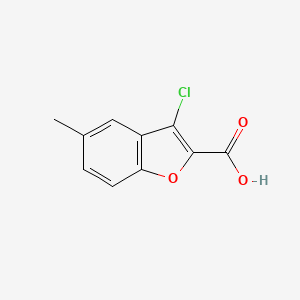
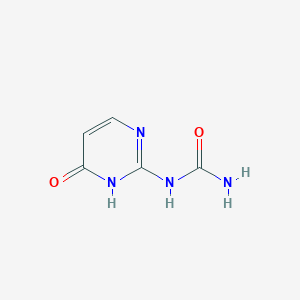
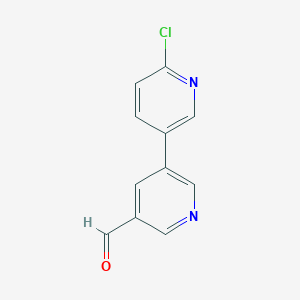
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
